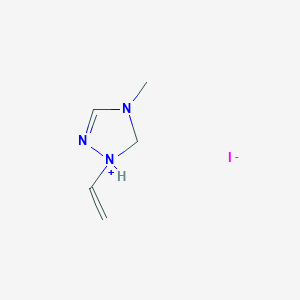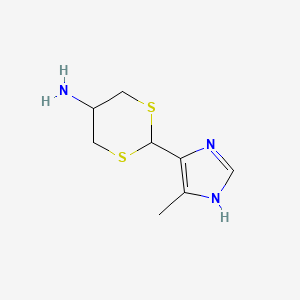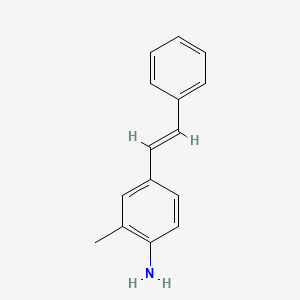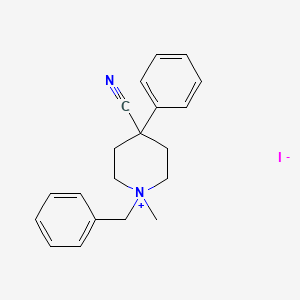
1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide is a chemical compound with the molecular formula C20H23IN2
Métodos De Preparación
The synthesis of 1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide typically involves the reaction of 1-benzyl-4-cyano-4-phenylpiperidine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Benzyl-4-cyano-1-methyl-4-phenylpiperidinium iodide can be compared with other similar compounds, such as:
1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride: This compound has a similar structure but differs in its counterion.
1-Benzyl-4-cyano-4-phenylpiperidine: Lacks the methyl group and iodide ion, leading to different chemical properties and reactivity.
1-Benzyl-4-cyano-4-phenylpiperidinium chloride: Similar structure with chloride as the counterion, which may affect its solubility and reactivity
Propiedades
Número CAS |
73771-87-6 |
|---|---|
Fórmula molecular |
C20H23IN2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
1-benzyl-1-methyl-4-phenylpiperidin-1-ium-4-carbonitrile;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-22(16-18-8-4-2-5-9-18)14-12-20(17-21,13-15-22)19-10-6-3-7-11-19;/h2-11H,12-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZWLVVBPWCGVFJX-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(CC1)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
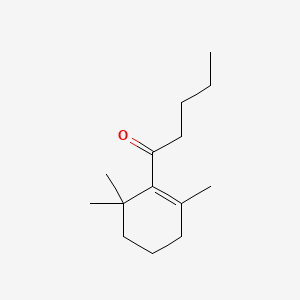
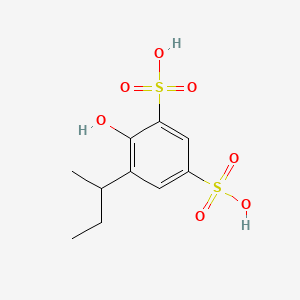
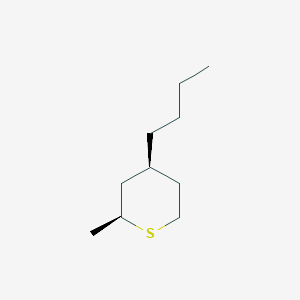
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
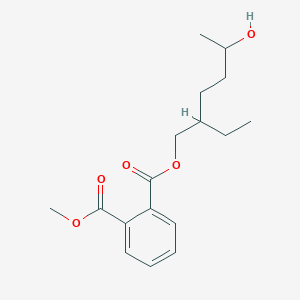
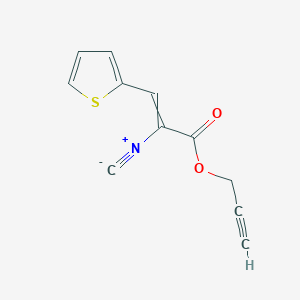
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
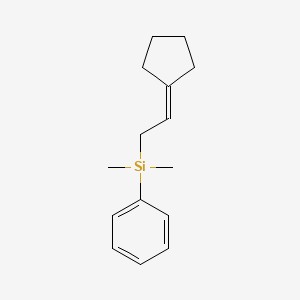
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
